molecular formula C25H20N4O3 B2376920 N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021106-28-4

N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2376920
CAS RN: 1021106-28-4
M. Wt: 424.46
InChI Key: HLNRNEOFCQHPPF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, also known as MPPI, is a novel compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Properties

1,3,4-Oxadiazole derivatives, including those related to N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, have been extensively studied for their potential in cancer treatment. For example, compounds with 1,3,4-oxadiazole rings have shown inhibitory activity against various cancer cell lines, such as PANC-1 and HepG2, indicating their promise as chemotherapeutic agents (Vinayak et al., 2014).

Antimicrobial Activity

These derivatives have also been researched for their antimicrobial properties. Studies have synthesized and evaluated various 1,3,4-oxadiazole compounds, finding them active against a range of microbial species. This suggests their potential application in treating bacterial infections (Gul et al., 2017).

Anti-inflammatory and Analgesic Effects

Another area of research has been the exploration of anti-inflammatory and analgesic effects. Certain derivatives, particularly those including the 1,3,4-oxadiazole moiety, have demonstrated significant analgesic and anti-inflammatory actions in pharmacological evaluations (Faheem, 2018).

Antioxidant Potential

Additionally, these compounds have been assessed for their antioxidant capabilities. Some derivatives have shown potential in scavenging free radicals, which is crucial in the prevention of various oxidative stress-related diseases (Verma et al., 2019).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-31-19-13-11-18(12-14-19)26-23(30)16-29-15-21(20-9-5-6-10-22(20)29)25-28-27-24(32-25)17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNRNEOFCQHPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

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